2-Fluoropropionic chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

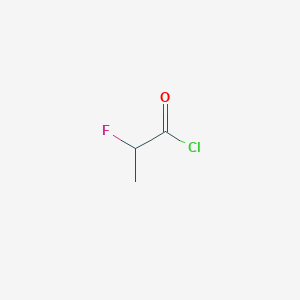

2-Fluoropropionic chloride is a useful research compound. Its molecular formula is C3H4ClFO and its molecular weight is 110.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Microbial Defluorination of 2-Fluoropropionic Acid

Enzymatic Degradation

Microorganisms like Pseudomonas putida ATCC 12633, engineered with a defluorinase enzyme from Delftia acidovorans, can degrade 2-fluoropropionic acid . The enzyme catalyzes the cleavage of the C–F bond, releasing fluoride ions and producing alcohol intermediates. This process achieves near-complete fluoride release (50 mM) under aerobic conditions .

Defluorination Pathways

Studies on fluorinated compounds (e.g., 3,3,3-trifluoropropionic acid) suggest that β-oxidation and hydration reactions are key steps in microbial defluorination. For example, β-oxidation shortens the carbon chain, followed by spontaneous HF elimination from unstable intermediates like difluoroalcohol .

| Compound | Defluorination Degree | Key Pathway |

|---|---|---|

| 3,3,3-Trifluoropropionic acid | 84% ± 10% | β-oxidation + hydration |

| 3-fluoropropionic acid | ~70% | β-oxidation + partial C–F cleavage |

Biochemical Transformations

Acid Chloride Formation

The conversion of 2-fluoropropionic acid to its acid chloride is a critical step in synthesizing bioactive derivatives like 2-fluoropropionyl-CoA. This is achieved using oxalyl chloride (COCl)₂ in the presence of DMF, followed by reaction with coenzyme A .

Pharmacological Derivatives

2-aryl-2-fluoropropanoic acids, derived from 2-fluoropropionic acid, show improved pharmacokinetic profiles (e.g., longer half-life) compared to non-fluorinated counterparts. Fluorination at the α-position prevents racemization and reduces toxicity by avoiding metabolite accumulation .

| Property | Fluorinated Compound | Non-Fluorinated |

|---|---|---|

| Half-life (t₁/₂) | Increased | Shorter |

| Volume of Distribution (Vd) | Higher | Lower |

| Metabolite Formation | Minimal | Significant |

Enzyme-Mediated Reactions

Haloacid Dehalogenases

These enzymes catalyze hydrolytic defluorination via an SN2 mechanism, replacing the fluorine atom with a hydroxyl group. For example, fluoroacetate dehalogenase H-1 uses Asp-105 as a nucleophile and His-272 to activate water for hydrolysis .

Reductive Dehalogenases

These enzymes reduce fluorinated substrates using electron donors (e.g., NAD(P)H), converting C–F bonds to C–H bonds while releasing fluoride ions .

Analytical Insights

Structural Dependence

The reactivity of fluorinated compounds toward defluorination depends on the strength of C–F bonds (BDEs). For instance, CF₃COO⁻ undergoes complete defluorination due to low BDEs, while longer-chain PFASs resist full degradation .

Toxicity Considerations

Fluoride release during microbial defluorination can inhibit further degradation by accumulating in the cell environment. This highlights the need for engineered systems to mitigate fluoride toxicity .

特性

分子式 |

C3H4ClFO |

|---|---|

分子量 |

110.51 g/mol |

IUPAC名 |

2-fluoropropanoyl chloride |

InChI |

InChI=1S/C3H4ClFO/c1-2(5)3(4)6/h2H,1H3 |

InChIキー |

SEZRREGFJFZQQD-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)Cl)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。